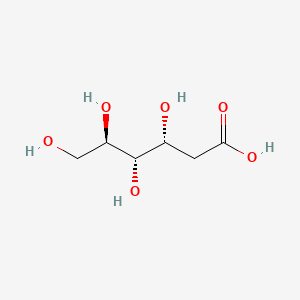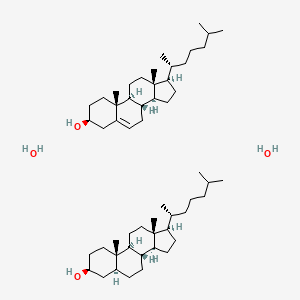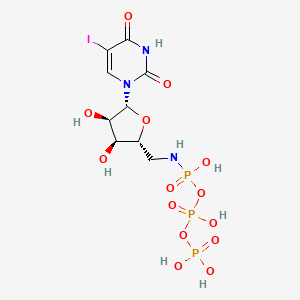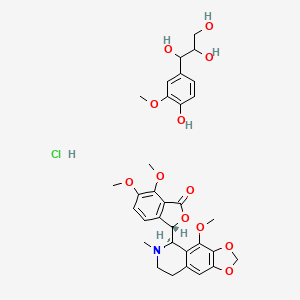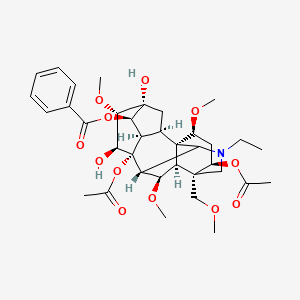
Acetylaconitine
Overview
Description
Synthesis Analysis
The synthesis of acetylaconitine involves complex organic reactions starting from basic diterpenoid precursors. Enhanced enzymatic methods, such as the use of acetyl CoA synthetase for precursor biosynthesis, demonstrate the integration of biological systems in the chemical synthesis of complex molecules like this compound, offering insights into green chemistry applications (Dubey et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through X-ray diffraction analysis, revealing a molecule consisting of four six-membered rings and two five-membered rings, with the rings exhibiting chair, boat, and envelope conformations. This intricate structure underscores the compound's complex nature and its interactions within biological systems (Fan & Zhang, 2008).
Scientific Research Applications
Analgesic Applications
Acetylaconitine, particularly in its form as 3-acetylaconitine (3AA), has been studied for its analgesic properties. Wang et al. (2008) explored the use of 3AA as an additive to prolong cutaneous analgesia in rats. Their study found that co-injection of lidocaine, epinephrine, and 3AA resulted in prolonged analgesia lasting 3-12 hours without adverse systemic effects or local toxicities. This suggests potential applications of this compound-like alkaloids as additives for long-lasting cutaneous analgesia in clinical settings for chronic pain and rheumatoid arthritis management (Wang et al., 2008).
Chemical Structure and Properties
Fan and Zhang (2008) conducted a study on the crystal and molecular structure of 3-acetylaconitine. The study revealed the compound's complex structure, including six-membered and five-membered rings, and its crystalline form in the orthorhombic crystal system. Understanding the chemical structure of this compound is crucial for its potential pharmaceutical applications and synthesis (Fan & Zhang, 2008).
Potential Pharmacological Effects
Although not directly related to this compound, research on similar compounds can provide insights into its potential applications. For instance, Stoiljkovic et al. (2015) examined FRM-17874, an analogue of encenicline, for its effects on α7 nicotinic acetylcholine receptors, which may have implications for cognitive function improvement in conditions like schizophrenia and Alzheimer's disease. Such studies indicate the broader potential of alkaloids and their derivatives in therapeutic applications (Stoiljkovic et al., 2015).
Discovery of New Alkaloids
Research also involves the discovery of new alkaloids related to this compound. Wang et al. (2011) isolated three new C19-diterpenoid alkaloids, including N-deethyl-3-acetylaconitine, from Aconitum pendulum. These discoveries contribute to the growing knowledge of diterpenoid alkaloids and their potential medicinal properties (Wang et al., 2011).
Mechanism of Action
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYIJVYDYCPKW-UOGIXDCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









